

# Evenamide: A Novel Glutamatergic Modulator for Clozapine-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

A Comparative Analysis of Efficacy and Mechanism

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **evenamide**'s performance against other therapeutic alternatives for clozapine-resistant schizophrenia. The information is supported by available experimental data to offer a comprehensive overview of the current treatment landscape and the potential of this emerging therapy.

## Introduction to Evenamide and the Challenge of Clozapine-Resistance

Schizophrenia is a complex and chronic mental disorder, and a significant portion of patients, estimated to be between 30% and 50%, do not respond adequately to standard antipsychotic treatments. For these individuals, clozapine is the only approved medication for treatment-resistant schizophrenia (TRS). However, a substantial number of patients with TRS still experience persistent psychotic symptoms despite clozapine treatment, a condition often referred to as clozapine-resistant schizophrenia. This presents a significant therapeutic challenge.

**Evenamide** is a novel, orally available new chemical entity that offers a distinct mechanism of action compared to existing antipsychotics. It acts as a glutamate modulator by selectively targeting voltage-gated sodium channels (VGSCs). This mechanism is believed to normalize the excessive release of glutamate, a key excitatory neurotransmitter, without affecting its





baseline levels.[1][2][3] This unique approach holds promise for patients who have not responded to dopamine- and serotonin-focused therapies.

## Comparative Efficacy in Clozapine-Resistant Populations

This section summarizes the quantitative data from clinical trials of **evenamide** and its comparators in clozapine-resistant or inadequately responding patient populations.

Table 1: Efficacy of Evenamide in Schizophrenia (Study

(A800

| UUUAI                                                       |                                             |                            |                                       |
|-------------------------------------------------------------|---------------------------------------------|----------------------------|---------------------------------------|
| Outcome Measure                                             | Evenamide (30 mg<br>bid) +<br>Antipsychotic | Placebo +<br>Antipsychotic | p-value                               |
| PANSS Total Score<br>Change from Baseline                   | -10.2 points                                | -7.6 points                | 0.006                                 |
| CGI-S Score Change<br>from Baseline (LS<br>Mean Difference) | -                                           | -                          | 0.037 (LS mean<br>difference of 0.16) |

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity; LS Mean Difference: Least Squares Mean Difference. Data from Study 008A, a 4-week trial in 291 patients with an inadequate response to second-generation antipsychotics, including clozapine.[1][4]

### Table 2: Efficacy of Comparator Augmentation Strategies in Clozapine-Resistant Schizophrenia



| Treatment                          | Study Details                                                            | Primary Outcome<br>Measure                                       | Key Findings                                                                                        |
|------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Aripiprazole<br>Augmentation       | 8-week, randomized,<br>double-blind, placebo-<br>controlled trial (N=62) | Change in Brief Psychiatric Rating Scale (BPRS) total score      | No significant difference in BPRS total score. Significant improvement in negative symptoms.[5] [6] |
| Lamotrigine<br>Augmentation        | Meta-analysis of 5<br>trials (N=161), 10-24<br>weeks duration            | Total score for symptoms of psychosis                            | Superior to placebo in reducing overall, positive, and negative symptoms.[7]                        |
| Electroconvulsive<br>Therapy (ECT) | 8-week, randomized,<br>single-blind study<br>(N=39)                      | Response rate (≥40% decrease in BPRS psychotic symptom subscale) | 50% response rate in ECT + clozapine group vs. 0% in clozapine-only group. [8]                      |

### **Mechanism of Action: Glutamate Modulation**

**Evenamide**'s mechanism of action centers on the modulation of glutamate, the primary excitatory neurotransmitter in the brain. In schizophrenia, particularly in treatment-resistant forms, there is evidence of excessive glutamatergic activity.[9][10] **Evenamide** addresses this by blocking voltage-gated sodium channels, which in turn normalizes the aberrant release of glutamate.[1][2][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newron Pharmaceuticals Evenamide notches up another win (study 008A) Edison Group [edisongroup.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. The efficacy of lamotrigine in clozapine-resistant schizophrenia: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. 315. EVENAMIDE, A GLUTAMATE MODULATOR, PROVIDED STATISTICALLY SIGNIFICANT BENEFITS WHEN ADDED TO SGA IN PATIENTS WITH SCHIZOPHRENIA: PHASE 2/3, INTERNATIONAL, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evenamide: A Novel Glutamatergic Modulator for Clozapine-Resistant Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-s-efficacy-in-clozapine-resistant-patient-populations]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com